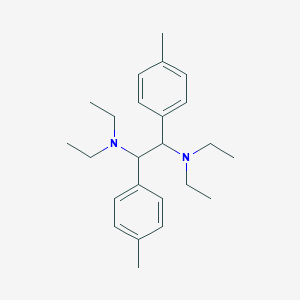
1,2-Ethanediamine, N,N,N',N'-tetraethyl-1,2-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two ethyl groups attached to each nitrogen atom and two 4-methylphenyl groups attached to the ethane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- typically involves the reaction of ethylenediamine with ethyl halides and 4-methylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reactions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and bases like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce simpler amines.
Scientific Research Applications
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which may influence its biological activity. The pathways involved in its action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of ethyl and 4-methylphenyl groups.
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-: Lacks the 4-methylphenyl groups.
1,2-Bis(dimethylamino)ethane: Contains dimethylamino groups instead of ethyl and 4-methylphenyl groups.
Uniqueness
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- is unique due to the presence of both ethyl and 4-methylphenyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other ethylenediamine derivatives and useful in specialized applications.
Properties
CAS No. |
393166-00-2 |
|---|---|
Molecular Formula |
C24H36N2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
N,N,N',N'-tetraethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H36N2/c1-7-25(8-2)23(21-15-11-19(5)12-16-21)24(26(9-3)10-4)22-17-13-20(6)14-18-22/h11-18,23-24H,7-10H2,1-6H3 |
InChI Key |
DZTFXEMHIMJQSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C1=CC=C(C=C1)C)C(C2=CC=C(C=C2)C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


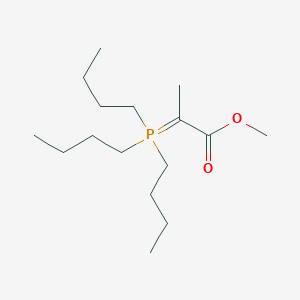
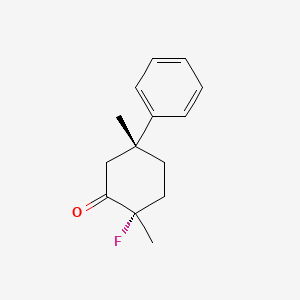
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
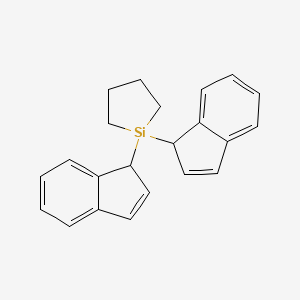
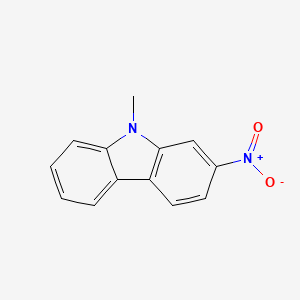
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
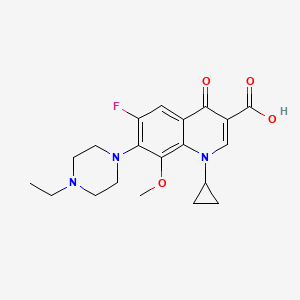
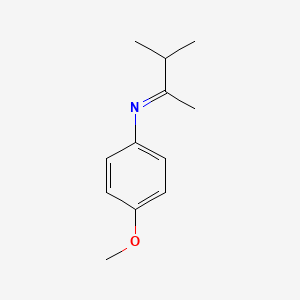
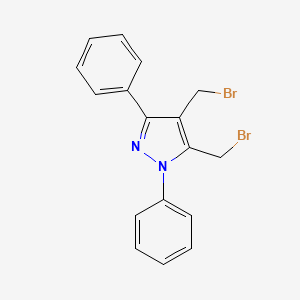
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
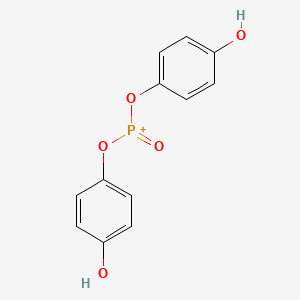
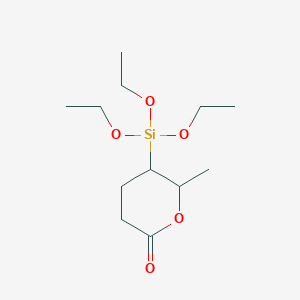

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
